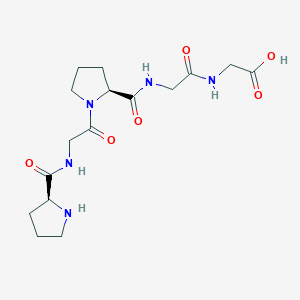

L-Prolylglycyl-L-prolylglycylglycine

Description

Propriétés

Numéro CAS |

407577-26-8 |

|---|---|

Formule moléculaire |

C16H25N5O6 |

Poids moléculaire |

383.40 g/mol |

Nom IUPAC |

2-[[2-[[(2S)-1-[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetic acid |

InChI |

InChI=1S/C16H25N5O6/c22-12(18-9-14(24)25)7-19-16(27)11-4-2-6-21(11)13(23)8-20-15(26)10-3-1-5-17-10/h10-11,17H,1-9H2,(H,18,22)(H,19,27)(H,20,26)(H,24,25)/t10-,11-/m0/s1 |

Clé InChI |

HJTHJMMNLFXDRZ-QWRGUYRKSA-N |

SMILES isomérique |

C1C[C@H](NC1)C(=O)NCC(=O)N2CCC[C@H]2C(=O)NCC(=O)NCC(=O)O |

SMILES canonique |

C1CC(NC1)C(=O)NCC(=O)N2CCCC2C(=O)NCC(=O)NCC(=O)O |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following compounds from the evidence share structural or functional similarities with the target peptide:

Key Compounds and Their Properties

Structural and Functional Analysis

Glycylglycyl-L-prolylglycine (Gly-Gly-Pro-Gly)

- Sequence : Gly-Gly-Pro-Gly (tetrapeptide).

- Properties : Exhibits higher solubility (logP: -3.2) due to multiple glycines. The Pro residue stabilizes a polyproline II helix conformation, which is critical in collagen-like structures .

- Research : Used as a substrate for prolyl oligopeptidase in neurological studies .

L-Leucyl-L-prolylglycylglycine (Leu-Pro-Gly-Gly)

- Sequence : Leu-Pro-Gly-Gly (tetrapeptide).

- Properties : Leu introduces hydrophobicity (logP: -1.8), enabling interactions with lipid bilayers. This peptide is studied for its role in modulating ion channels .

Glycyl-L-proline (Gly-Pro)

- Sequence : Gly-Pro (dipeptide).

- Properties : A collagen degradation product; implicated in wound healing and anti-inflammatory responses. Its small size allows rapid tissue penetration .

L-Prolyl-L-alanylglycine (Pro-Ala-Gly)

- Sequence : Pro-Ala-Gly (tripeptide).

- Properties : The alanine spacer reduces steric hindrance, enhancing enzyme recognition. It is used in drug delivery systems for improved bioavailability .

L-Prolyl-L-prolyl-L-prolylglycyl-... (Pro-Pro-Pro-Gly-Arg-Arg)

- Sequence : Pro-Pro-Pro-Gly-Arg-Arg (hexapeptide).

- Properties : The triple Pro motif forms a rigid scaffold, while Arg residues enable cell membrane penetration. Investigated for gene delivery applications .

Q & A

Q. How can computational models complement experimental studies of this peptide’s dynamics?

- Methodological Answer : Perform molecular dynamics (MD) simulations using AMBER or GROMACS, parameterized with force fields like CHARMM36. Validate simulations against experimental CD or NMR data. Use docking software (AutoDock Vina) to predict receptor interactions, followed by experimental validation via mutagenesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.